molecular formula C21H22N2O2 B446759 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 82408-11-5

11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B446759
CAS No.: 82408-11-5
M. Wt: 334.4g/mol
InChI Key: FWSZIEMHBVKSDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties . This particular compound features a unique structure with a hydroxyphenyl group, which may contribute to its distinct chemical and biological properties.

Preparation Methods

The synthesis of 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the following steps:

Industrial production methods often utilize continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines .

Chemical Reactions Analysis

11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various substituted benzodiazepines and their derivatives .

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of other complex organic molecules.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: It is used in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, fludiazepam, and nordazepam. Compared to these compounds, 11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one features a hydroxyphenyl group, which may enhance its binding affinity and specificity for certain receptors . This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Similar Compounds

  • Diazepam
  • Fludiazepam
  • Nordazepam
  • Nitrazepam
  • Clonazepam
  • Oxazepam

Properties

CAS No.

82408-11-5

Molecular Formula

C21H22N2O2

Molecular Weight

334.4g/mol

IUPAC Name

6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H22N2O2/c1-21(2)11-16-19(18(25)12-21)20(13-7-3-6-10-17(13)24)23-15-9-5-4-8-14(15)22-16/h3-10,20,22-24H,11-12H2,1-2H3

InChI Key

FWSZIEMHBVKSDD-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.